molecular formula C22H17FN2O2 B3601847 (2E)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(3-fluorophenyl)prop-2-enenitrile

(2E)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(3-fluorophenyl)prop-2-enenitrile

Cat. No.: B3601847
M. Wt: 360.4 g/mol
InChI Key: WRFLCGJWCRAZIR-NVMNQCDNSA-N
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Description

The compound (2E)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(3-fluorophenyl)prop-2-enenitrile is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzodioxole ring, a pyrrole ring, and a fluorophenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(3-fluorophenyl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyrrole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a larger scale. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(3-fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(3-fluorophenyl)prop-2-enenitrile is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers explore its interactions with biological targets to identify potential therapeutic applications.

Medicine

In medicine, the compound’s potential as a drug candidate is of interest. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new pharmaceuticals for treating various diseases.

Industry

In industry, the compound can be used as a precursor for the synthesis of other complex molecules. Its applications may extend to the production of specialty chemicals, materials science, and other industrial processes.

Mechanism of Action

The mechanism of action of (2E)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(3-fluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(3-fluorophenyl)prop-2-enenitrile include other molecules with benzodioxole, pyrrole, and fluorophenyl groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-(3-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O2/c1-14-8-17(9-18(12-24)16-4-3-5-19(23)10-16)15(2)25(14)20-6-7-21-22(11-20)27-13-26-21/h3-11H,13H2,1-2H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFLCGJWCRAZIR-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C=C(C#N)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)/C=C(/C#N)\C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(3-fluorophenyl)prop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
(2E)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(3-fluorophenyl)prop-2-enenitrile
Reactant of Route 3
Reactant of Route 3
(2E)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(3-fluorophenyl)prop-2-enenitrile
Reactant of Route 4
Reactant of Route 4
(2E)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(3-fluorophenyl)prop-2-enenitrile
Reactant of Route 5
Reactant of Route 5
(2E)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(3-fluorophenyl)prop-2-enenitrile
Reactant of Route 6
Reactant of Route 6
(2E)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(3-fluorophenyl)prop-2-enenitrile

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